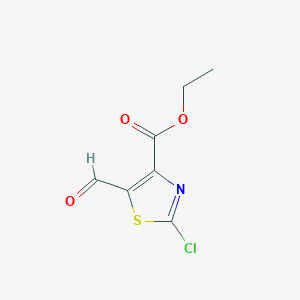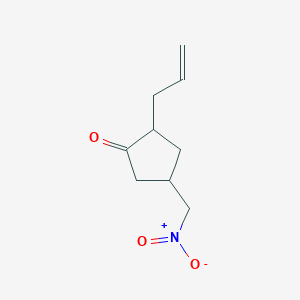
zinc;fluorobenzene;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
zinc;fluorobenzene;iodide: is an organozinc compound with the molecular formula FC6H4ZnI . It is commonly used as a reagent in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions: zinc;fluorobenzene;iodide can be synthesized through the reaction of 3-fluoroiodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of 3-fluorophenylzinc iodide involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include additional purification steps such as distillation or recrystallization to obtain a high-quality reagent .
化学反応の分析
Types of Reactions: zinc;fluorobenzene;iodide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the 3-fluorophenyl group and another organic moiety .
Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like THF. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products formed from the reactions involving 3-fluorophenylzinc iodide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学的研究の応用
Chemistry: In chemistry, 3-fluorophenylzinc iodide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the development of new synthetic methodologies .
Biology and Medicine: While specific biological and medicinal applications of 3-fluorophenylzinc iodide are less common, its derivatives and the compounds synthesized using it can have significant biological activity. These compounds may be explored for their potential therapeutic properties .
Industry: In the industrial sector, 3-fluorophenylzinc iodide is used in the production of fine chemicals, including pharmaceuticals and agrochemicals. Its role in cross-coupling reactions makes it an essential reagent for the large-scale synthesis of these products .
作用機序
The mechanism of action of 3-fluorophenylzinc iodide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then participates in the transmetalation step of the reaction. This step is facilitated by a palladium catalyst, which helps to transfer the organic group from the zinc reagent to the organic halide, forming a new carbon-carbon bond .
類似化合物との比較
- 2-Fluorophenylzinc iodide
- 4-Bromo-2-fluorophenylzinc iodide
- 4-Bromo-3-fluorophenylzinc iodide
Comparison: Compared to its analogs, 3-fluorophenylzinc iodide offers unique reactivity due to the position of the fluorine atom on the phenyl ring. This positional difference can influence the electronic properties of the compound, affecting its reactivity and the types of products formed in cross-coupling reactions .
特性
分子式 |
C6H4FIZn |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
zinc;fluorobenzene;iodide |
InChI |
InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
InChIキー |
KXRVGYUTTUSSHQ-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)F.[Zn+2].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-[Methyl(propan-2-yl)amino]propoxy]benzoic acid](/img/structure/B8432172.png)





![(3R,4S)-1-Boc-3-(hydroxymethyl)-4-[[(S)-1-phenylethyl]amino]piperidine](/img/structure/B8432219.png)
![1-[1-(Hydroxymethyl)-2-hydroxyethoxymethyl]-5-(1-azido-2-bromoethyl)uracil](/img/structure/B8432224.png)





